molecular formula C24H38N6 B1664846 2-Pyridinemethanamine, N-((4-(1,4,8,11-tetraazacyclotetradec-1-ylmethyl)phenyl)methyl)- CAS No. 185991-24-6

2-Pyridinemethanamine, N-((4-(1,4,8,11-tetraazacyclotetradec-1-ylmethyl)phenyl)methyl)-

Cat. No. B1664846
M. Wt: 410.6 g/mol
InChI Key: CWJJHESJXJQCJA-UHFFFAOYSA-N
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Description

2-Pyridinemethanamine, N-((4-(1,4,8,11-tetraazacyclotetradec-1-ylmethyl)phenyl)methyl)-, also known as 1-pyridin-2-yl-N-(4-(1,4,7-triazacyclotetradecan-4-ylmethyl)benzyl)methanamine, belongs to the class of organic compounds known as phenylmethylamines . Phenylmethylamines are compounds containing a phenylmethylamine moiety, which consists of a phenyl group substituted by a methanamine . This compound has been identified in human blood .


Synthesis Analysis

Based on the available information, the synthesis analysis of this compound is not well-documented in the literature . More research is needed to provide a detailed synthesis analysis.


Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the literature . More research is needed to provide a detailed chemical reactions analysis.

Scientific Research Applications

1. Applications in Electrochemistry and Metal Complex Synthesis

The compound has been utilized in the synthesis of multidentate ligands for the creation of copper(II) and iron(II) complexes. These complexes are important in electrochemical studies, showing distinct geometric configurations and properties that are valuable in understanding transition metal chemistry (Xiuli You & Zhenhong Wei, 2014).

2. Role in Organic Synthesis

This chemical has been involved in reactions leading to various organic compounds, such as N-{(Z)-3-oxo-3-[(piperidin-2-ylmethyl)amino]-1-phenylprop-1-en-2-yl}benzamide. These reactions vary based on factors like solvent, temperature, and reaction time, demonstrating the compound’s versatility in organic synthesis (V. Topuzyan et al., 2013).

3. Enhancement of Solar Cell Performance

It plays a crucial role in the enhancement of dye-sensitized solar cells (DSSCs). When used as a co-adsorbent with ruthenium complexes, it significantly improves the solar cell's efficiency. This application highlights its potential in renewable energy technologies (Liguo Wei et al., 2015).

4. Contribution to New Drug Discovery

The compound is involved in the synthesis of novel structure compounds, which are significant in new drug discovery. This indicates its potential in pharmaceutical research and development (Shi Fu-qiang, 2010).

5. Magnetic Behavior in Polynuclear Spin Crossover Complexes

It's used in the synthesis of polynuclear compounds with interesting magnetic properties. These complexes display distinct spin states and are crucial in the study of magnetic materials and their applications (I. Boldog et al., 2009).

6. Antifungal Activity

A derivative of this chemical has shown good antifungal activity against various pathogens, suggesting its potential use in the development of antifungal agents (Xue Si, 2009).

Safety And Hazards

This compound is not classified as a hazardous substance or mixture .

properties

IUPAC Name

N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N6/c1-2-13-29-24(5-1)20-28-19-22-6-8-23(9-7-22)21-30-17-4-12-26-15-14-25-10-3-11-27-16-18-30/h1-2,5-9,13,25-28H,3-4,10-12,14-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJJHESJXJQCJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CNCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864849
Record name 1-(Pyridin-2-yl)-N-({4-[(1,4,8,11-tetraazacyclotetradecan-1-yl)methyl]phenyl}methyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridinemethanamine, N-((4-(1,4,8,11-tetraazacyclotetradec-1-ylmethyl)phenyl)methyl)-

CAS RN

185991-24-6
Record name AMD-8664
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185991246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMD-8664
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IMD9Z48ZTT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Pyridinemethanamine, N-((4-(1,4,8,11-tetraazacyclotetradec-1-ylmethyl)phenyl)methyl)-
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2-Pyridinemethanamine, N-((4-(1,4,8,11-tetraazacyclotetradec-1-ylmethyl)phenyl)methyl)-

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